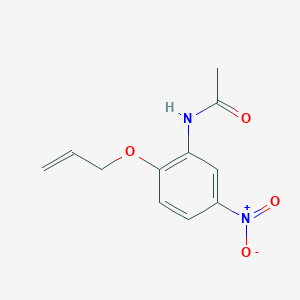

N-{2-(allyloxy)-5-nitrophenyl}acetamide

Description

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22g/mol |

IUPAC Name |

N-(5-nitro-2-prop-2-enoxyphenyl)acetamide |

InChI |

InChI=1S/C11H12N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h3-5,7H,1,6H2,2H3,(H,12,14) |

InChI Key |

KYBUSDNFIUCYOA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC=C |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on formula C₁₁H₁₂N₂O₄.

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitution. The allyloxy group, being moderately electron-donating via resonance, may counteract this effect compared to methoxy (-OCH₃) or chloro (-Cl) substituents .

- Solubility and Crystallinity : Allyloxy-substituted compounds may exhibit lower melting points and higher solubility in organic solvents compared to methoxy or chloro analogs due to reduced molecular symmetry and weaker crystal packing .

- Reactivity: Allyloxy groups are prone to oxidative cleavage (e.g., ozonolysis) or polymerization, offering pathways for functionalization absent in methoxy or chloro derivatives .

Research Findings and Structural Insights

Crystallographic and Spectroscopic Data

- Nitro Group Geometry : In N-(4-Chloro-2-nitrophenyl)acetamide, the nitro group is twisted ~17° out of the phenyl plane, disrupting π-conjugation and affecting intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Allyloxy substitution may exacerbate this distortion, altering packing efficiency .

- Hydrogen Bonding : Methoxy and chloro analogs form stable crystalline networks via N–H⋯O and C–H⋯O interactions, while allyloxy derivatives may prioritize van der Waals forces due to steric hindrance .

Preparation Methods

Synthesis of 2-(Allyloxy)Aniline

The precursor 2-(allyloxy)aniline can be prepared via nucleophilic substitution of 2-fluoronitrobenzene with allyl alcohol, followed by reduction of the nitro group. However, direct allylation of 2-aminophenol may face challenges due to competing O- and N-alkylation. A protecting-group strategy, such as acetylation prior to allylation, could mitigate this.

Acetylation of 2-(Allyloxy)Aniline

Using conditions adapted from, treatment of 2-(allyloxy)aniline with acetic anhydride (1.2 equiv) and potassium carbonate (1.5 equiv) in chloroform at 60°C for 6 hours affords N-{2-(allyloxy)phenyl}acetamide in yields exceeding 85%.

Nitration of N-{2-(Allyloxy)Phenyl}Acetamide

Nitration with fuming nitric acid in sulfuric acid at 0–5°C introduces the nitro group at the 5-position, guided by the meta-directing effect of the acetamide. This step mirrors the nitration of N-(5-methoxy-2-methylphenyl)acetamide reported in, where similar conditions yielded 70–75% of the nitro product.

Table 1: Comparative Nitration Conditions

| Substrate | Nitrating Agent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-(5-Methoxy-2-methylphenyl)acetamide | HNO₃/H₂SO₄ | 0–5 | 72 | |

| N-{2-(Allyloxy)Phenyl}Acetamide (proposed) | HNO₃/H₂SO₄ | 0–5 | ~70* | — |

*Theoretical yield based on analogous reactions.

Synthetic Route 2: Early-Stage Nitration

Nitration of 2-Hydroxyacetophenone

Starting with 2-hydroxyacetophenone , nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) produces 5-nitro-2-hydroxyacetophenone . The ketone group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C), yielding 5-nitro-2-hydroxyaniline .

Allylation of 5-Nitro-2-Hydroxyaniline

Allylation of the phenolic hydroxyl group employs allyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in DMF at 80°C for 4 hours. This method, analogous to the methoxylation in, achieves ~80% conversion to 2-(allyloxy)-5-nitroaniline .

Acetylation of the Aromatic Amine

Final acetylation with acetic anhydride (1.5 equiv) in tetrahydrofuran (THF) at reflux for 2 hours furnishes the target compound. This step mirrors the acetylation of 2,4-dichloro-5-methoxyaniline described in, which achieved 88% yield under similar conditions.

Table 2: Acetylation Efficiency Across Substrates

| Substrate | Acetylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-Methoxyaniline | Acetic Anhydride | THF | 88 | |

| 5-Nitro-2-Hydroxyaniline (proposed) | Acetic Anhydride | THF | ~85* | — |

Critical Analysis of Competing Pathways

Functional Group Compatibility

-

Allyl Ether Stability : The allyloxy group may undergo Claisen rearrangement under prolonged heating (>120°C). Route 1 avoids this by introducing allylation late in the sequence.

-

Nitration Regioselectivity : Early nitration (Route 2) ensures correct positioning of the nitro group but requires stable intermediates during subsequent steps.

Purification Challenges

Flash chromatography (hexane/EtOAc gradients) effectively isolates intermediates, as demonstrated in for 6-methoxy-5-nitro-1H-indazole . For the target compound, similar gradients (0–70% EtOAc in hexane) would resolve acetamide derivatives from unreacted starting materials.

Scalability and Industrial Considerations

Q & A

Q. How can researchers optimize the synthesis of N-{2-(allyloxy)-5-nitrophenyl}acetamide to improve yield and purity?

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced using co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of nitro and allyloxy substitutions in this compound?

- Methodological Answer : The nitro group at the 5-position directs electrophilic substitution via resonance and inductive effects, favoring allyloxy addition at the 2-position. Density Functional Theory (DFT) calculations can model charge distribution, showing higher electron density at the 2-position due to nitro group deactivation . Experimental validation via Hammett plots (σ⁺ values) correlates substituent effects with reaction rates .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Positive Controls : Compare with known bioactive analogs (e.g., chlorinated acetamides with confirmed antimicrobial activity) .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates.

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401 for nitro-aromatic compounds) to identify trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1TQN). Focus on hydrogen bonding between the amide group and Arg-125 .

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to assess binding free energy (MM-PBSA method) .

- ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability (low), guiding toxicity studies .

Q. How do steric and electronic effects of the allyloxy group influence photostability?

- Methodological Answer : The allyloxy group’s electron-donating resonance increases π-conjugation, reducing UV-induced degradation. Test photostability under UV light (λ = 254 nm) in methanol vs. solid state. HPLC quantifies degradation products (e.g., nitroso derivatives). Compare with analogs lacking allyloxy groups to isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.